[(2-Chlorophenyl)methyl]urea
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Overview
Description
“[(2-Chlorophenyl)methyl]urea” is a chemical compound with the molecular formula C8H9ClN2O .
Synthesis Analysis
A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
. The molecular weight of the compound is 184.62 .
Chemical Reactions Analysis
Urea derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results.
Scientific Research Applications
Photodegradation and Hydrolysis in Pesticides
[(2-Chlorophenyl)methyl]urea derivatives, such as substituted urea herbicides, have been studied for their photodegradation and hydrolysis behaviors. For example, monolinuron and linuron, both substituted urea herbicides, were investigated under various conditions including light exposure and pH levels. It was found that substituted ureas neither hydrolyzed at all tested pH values nor photodegraded at pH 7 and 9. However, slow photodegradation was observed at pH 4 (Gatidou & Iatrou, 2011).
Insecticidal Activity
Another area of application is in the development of insecticides. For instance, the compounds 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea, representatives of a new class of insecticides, demonstrated the ability to interfere with cuticle deposition in insects, showcasing a novel mode of action. These compounds were found to be effective stomach poisons for insects, leading to a failure in moulting or pupating (Mulder & Gijswijt, 1973).
Anticancer Agents
In the field of medicinal chemistry, certain derivatives of this compound have shown potential as anticancer agents. For example, a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds displayed significant antiproliferative effects, indicating their potential as new anticancer agents (Jian Feng et al., 2020).
Environmental Safety Assessment
Research has also focused on the environmental impact and safety of this compound derivatives. For instance, the compound 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), used as a molt-inhibiting hormone insecticide, was studied for its degradation products in the environment. The assessment of these products, such as 2-chlorobenzamide, is critical for understanding the environmental safety of such compounds (Wenying Lu, Qingxiang Zhou, & Guoguang Liu, 2004).
Synthesis of Novel Compounds
Research also includes the synthesis of new compounds using this compound as a base structure. For example, the synthesis of eight new N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds was achieved, providing a basis for further exploration in various applications (Xue Si-jia, 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), have been found to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii . This prevents the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that [(2-Chlorophenyl)methyl]urea may potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, galodif (n-[(3-chlorophenyl)(phenyl)methyl]urea), is known to be almost insoluble in water . This suggests that the bioavailability of this compound might be influenced by its solubility.
Action Environment
The solubility of related compounds in water suggests that the action of this compound may be influenced by the aqueous environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of [(2-Chlorophenyl)methyl]urea are not fully understood due to limited research. It is known that urea derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some urea derivatives have been found to inhibit certain enzymes, thereby affecting biochemical reactions
Cellular Effects
The cellular effects of this compound are also not well-studied. It is known that urea derivatives can influence cell function. For example, some urea derivatives have been found to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that urea derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Properties
IUPAC Name |
(2-chlorophenyl)methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVBUXOIGWQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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